Tetramethylsuccinic anhydride
Overview
Description
Tetramethylsuccinic anhydride (TMSA) is a cyclic dianhydride with the molecular formula C8H12O3 . It is also known as 3,3,4,4-tetramethyloxolane-2,5-dione . The compound has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .
Synthesis Analysis
TMSA is widely used in different fields, especially in monomer synthesis and polymers applications . It can be obtained from 3,3,4,4-tetramethylpyrrolidine-2,5-dione . Other synthesis routes include treatment of 2,2’-Azobis (2-methylpropionitrile) with sulfuric acid .Molecular Structure Analysis
The molecular structure of TMSA consists of a cyclic anhydride group with four methyl groups attached . The presence of these methyl groups makes TMSA a derivative of tetrahydrofuran-2,5-dione .Chemical Reactions Analysis
TMSA, like other anhydrides, can undergo various chemical reactions. These include nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .Physical and Chemical Properties Analysis
TMSA is a white crystalline solid . It has a molecular weight of 156.18 g/mol. More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Protection and Directing Group in Organic Synthesis
Tetramethylsuccinic anhydride has been utilized as a directing and protecting group in purine glycosylations. Its application in protecting the exocyclic amine of 6-aminopurine derivatives forms the corresponding tetramethylsuccinimide. This process facilitates high regiochemical control during glycosylations, particularly effective for 3-substituted purines, improving access and reactivity towards N9 despite steric hindrance. This method underscores TMSA's role in enhancing synthetic efficiency and selectivity in nucleoside analog synthesis (Arico, Calhoun, Salandria, & McLaughlin, 2010).
Structural Studies
In structural chemistry, TMSA has been analyzed through gas electron diffraction, revealing a nonplanar ring structure with specific torsional angles. This study provides detailed insights into the molecule's conformation and contributes to a better understanding of anhydride's geometric and electronic properties, which are crucial for designing reaction pathways and understanding reactivity patterns (Almenningen, Fernholt, Rustad, & Seip, 1976).
Bio-receptor Molecule Immobilization
TMSA has been applied in the immobilization of (bio-) receptor molecules on glass surfaces using 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA), a related compound. Its functional anhydride group covalently binds amino-terminated molecules, facilitating the development of biosensor systems without the need for additional binding site passivation. This technique significantly simplifies the functionalization of surfaces for biosensor applications, showcasing TMSA's potential in bioanalytical chemistry (Gang, Gabernet, Renner, Baraban, & Cuniberti, 2015).
Material Science and Engineering
In material science, TMSA has been utilized to modify tourmaline, leading to the preparation of tourmaline-containing functional copolymers with enhanced far-infrared radiation and negative ion releasing properties. This innovative approach to material modification and copolymerization demonstrates TMSA's utility in creating functional materials with potential applications in electronics, environmental science, and health (Hu & Li, 2018).
Mechanism of Action
Target of Action
Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .
Mode of Action
TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .
Biochemical Pathways
The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .
Pharmacokinetics
It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .
Result of Action
The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .
Action Environment
The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .
Properties
IUPAC Name |
3,3,4,4-tetramethyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIXHLDWJBHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188554 | |
Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35046-68-5 | |
Record name | Tetramethylsuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92363 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylsuccinic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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